molecular formula C24H21N3O4 B3012487 (Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid CAS No. 1001567-41-4

(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B3012487
CAS No.: 1001567-41-4
M. Wt: 415.449
InChI Key: VBUJKJRDVCHUOQ-ZHZULCJRSA-N
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Description

(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.449. The purity is usually 95%.
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Biological Activity

(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C21H22N4O3
  • Molecular Weight : 378.43 g/mol

The presence of biphenyl and cyano groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

1. Anticancer Activity

  • Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of biphenyl compounds have been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest .

2. Anti-inflammatory Properties

  • The presence of cyano and ethoxy groups in the structure may contribute to anti-inflammatory effects. Studies on related compounds demonstrate their ability to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediators .

3. Antioxidant Effects

  • The compound's structure suggests possible antioxidant activity, which is crucial for mitigating oxidative stress in cells. Similar compounds have been documented to scavenge free radicals, thereby protecting cellular components from oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

Inhibition of Enzymatic Activity

  • Compounds with pyrazole moieties have been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Modulation of Signaling Pathways

  • The compound may interact with key signaling pathways, including NF-kB and MAPK pathways, which are critical in regulating inflammation and cell survival .

Case Studies

StudyFindings
Fallarero et al. (2018) Investigated coumarin hybrids with similar structures; reported significant AChE inhibitory activity, suggesting potential neuroprotective effects .
Khoobi et al. (2019) Demonstrated that biphenyl derivatives exhibit dual inhibitory properties against AChE and BuChE, enhancing their potential in treating Alzheimer's disease .
Nam et al. (2020) Synthesized aminoalkyl coumarin hybrids; showed improved AChE inhibition compared to standard drugs, indicating structural importance in activity .

Properties

IUPAC Name

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-2-31-24(30)20(15-25)14-21-16-27(13-12-22(28)29)26-23(21)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,14,16H,2,12-13H2,1H3,(H,28,29)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUJKJRDVCHUOQ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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